molecular formula C11H19N2O4- B12358583 1H-1,4-Diazepine-1,5-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester

1H-1,4-Diazepine-1,5-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12358583
M. Wt: 243.28 g/mol
InChI Key: OUSYNRPMPAVSRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature . The Boc group can be introduced under mild conditions, making it a versatile protecting group for amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is unique due to its diazepane ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc group allows for selective protection and deprotection of the amine, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H19N2O4-

Molecular Weight

243.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

OUSYNRPMPAVSRQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.